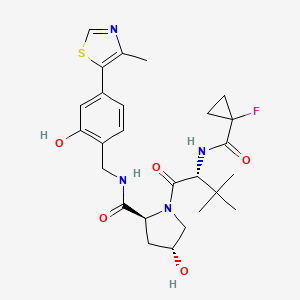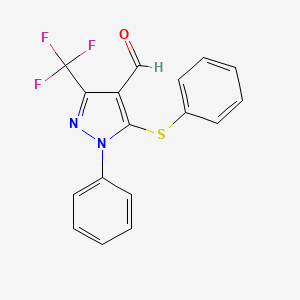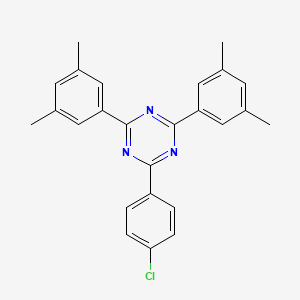
Biotin Azide Plus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin Azide Plus: is a biotinylation reagent used primarily in click chemistry. It is a derivative of biotin, a B-complex vitamin, and contains an azide group that allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is highly valued for its ability to form strong, active copper complexes that act simultaneously as both reactant and catalyst in CuAAC reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm. The synthesis involves the use of copper-chelating systems to ensure the formation of strong, active copper complexes. The reaction conditions typically involve mild temperatures and the presence of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotin-azide intermediate, followed by purification and quality control to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: : Biotin Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a form of click chemistry that allows for the rapid and efficient formation of triazole linkages .
Common Reagents and Conditions: : The common reagents used in these reactions include copper sulfate, sodium ascorbate, and alkyne-containing compounds. The reaction conditions typically involve room temperature and aqueous solvents to ensure biocompatibility .
Major Products Formed: : The major products formed from these reactions are triazole-linked biotinylated compounds. These products are highly stable and can be used for various applications, including protein labeling and detection .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Biotin Azide Plus is used for the biotinylation of glycoproteins and carbohydrate-containing compounds. It is particularly useful for labeling oxidizable sugars or aldehydes .
Biology: : In biological research, this compound is employed for imaging and detecting low-abundance targets. It is used in protocols for staining fixed and permeabilized cells, as well as labeling proteins in cell lysates .
Medicine: : In medical research, this compound is used for the detection and analysis of biomolecules. Its ability to form stable triazole linkages makes it valuable for studying protein interactions and cellular processes .
Industry: : In industrial applications, this compound is used for the development of diagnostic assays and the production of biotinylated reagents. Its high reactivity and stability make it suitable for large-scale production .
Wirkmechanismus
Biotin Azide Plus exerts its effects through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group in this compound reacts with alkyne-containing compounds in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include conventional biotin-azide and picolyl azides. These compounds also participate in CuAAC reactions but may not have the same level of reactivity and stability as Biotin Azide Plus .
Uniqueness: : this compound is unique due to its complete copper-chelating system, which allows for the formation of strong, active copper complexes. This feature enhances its reactivity and makes it particularly valuable for detecting low-abundance targets and improving biocompatibility .
Eigenschaften
Molekularformel |
C24H42N10O5S |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1 |
InChI-Schlüssel |
RENVLGPUZQGLEY-FUDKSRODSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)

![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)



![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)


![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)


![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

